molecular formula C12H9BN2O3S B7953752 {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid

{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid

Cat. No.: B7953752
M. Wt: 272.09 g/mol
InChI Key: JIRLSHYSJMQQDO-UHFFFAOYSA-N
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Description

{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further connected to a thiophene ring through an oxadiazole linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of a hydrazide with a thiophene carboxylic acid derivative to form the oxadiazole ring. This intermediate can then be coupled with a boronic acid derivative using Suzuki-Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. This involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired product .

Properties

IUPAC Name

[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BN2O3S/c16-13(17)9-4-1-3-8(7-9)11-14-15-12(18-11)10-5-2-6-19-10/h1-7,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRLSHYSJMQQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CS3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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